3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Overview
Description
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indole derivative with a nitro compound, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The hydroxy group is then introduced via a selective oxidation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often requiring the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amino-indoles, and carbonyl-indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The piperidine ring enhances its solubility and bioavailability. The compound may exert its effects by modulating enzyme activity, inhibiting specific receptors, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indole
- 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-amine
- 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-3-(2-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-4-2-3-7-16(9)14(19)11-8-10(17(20)21)5-6-12(11)15-13(14)18/h5-6,8-9,19H,2-4,7H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUKNYVFYYBEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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